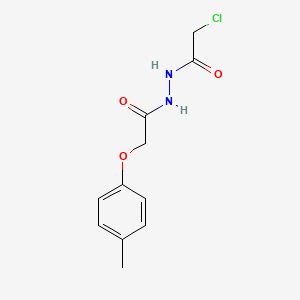
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid
概要
説明
Carboxymethyl compounds are often used in the synthesis of a variety of products, including pharmaceuticals and polymers . They contain a carboxymethyl group (-CH2-COOH), which is a carboxylic acid substituent attached to a methylene bridge. This group can react with a variety of other chemical species, making it useful in many different chemical reactions .
Synthesis Analysis
Carboxymethylation is a common process used to modify natural polymers, such as cellulose . This process typically involves the reaction of the polymer with monochloroacetic acid in the presence of a strong base, such as sodium hydroxide . The resulting carboxymethylated polymer can have different properties depending on the degree of substitution of the carboxymethyl groups .Molecular Structure Analysis
The molecular structure of carboxymethyl compounds can be determined using a variety of techniques, including Fourier transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) . FTIR can be used to identify the presence of carboxyl groups, while XRD can provide information about the crystalline structure of the compound .Chemical Reactions Analysis
Carboxymethyl compounds can participate in a variety of chemical reactions, due to the reactivity of the carboxyl group . For example, they can react with amines to form amides, or with alcohols to form esters .Physical And Chemical Properties Analysis
Carboxymethyl compounds typically exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They also tend to be soluble in water, due to the presence of the polar carboxyl group .科学的研究の応用
Polymorphic Forms
- Crystalline Polymorphism : Research on similar compounds, like 2,6-dimethoxybenzoic acid, reveals the existence of different crystalline forms, which can impact material properties and reactivity. Such polymorphs are characterized by various conformations and molecular interactions, leading to diverse applications in material science and pharmaceuticals (Portalone, 2011).
Molecular Structure and Interactions
- Structural Analysis : Studies on similar dimethoxybenzoic acids show that their molecular structures are influenced by steric interactions. These compounds exhibit nearly planar structures, where the methyl and carboxylic groups lie out of the molecular plane. Understanding these structural aspects is crucial for applications in chemistry and materials science (Barich, Zell, Powell, & Munson, 2004).
Chemical Reactions and Pathways
- Decarboxylation Mechanisms : Research on 2,4-dimethoxybenzoic acid, a related compound, provides insights into acid-catalyzed decarboxylation mechanisms, which are essential for understanding chemical synthesis and degradation processes. These studies are significant in the field of organic chemistry and reaction engineering (Howe, Vandersteen, & Kluger, 2016).
Material Science Applications
- Functionalization of Activated Carbon : The chemical grafting of similar compounds like 2-amino-4,5-dimethoxybenzoic acid on activated carbon demonstrates the potential of such acids in enhancing material properties. This application is relevant in developing advanced materials with specific electrochemical properties (Lebègue, Brousse, Crosnier, Gaubicher, & Cougnon, 2012).
Synthesis and Chemical Transformations
- Synthetic Methods : Research on 2,3-dihydroxybenzoic acid, synthesized from similar compounds like 2,3-dimethoxybenzoic acid, highlights various synthetic routes and transformations applicable in pharmaceutical and chemical industries (Sundaram, 1981).
Antifungal Applications
- Antifungal Properties : Studies on 2,5-dimethoxybenzoic acid demonstrate its effectiveness in controlling fungal pathogens in agriculture, particularly in post-harvest treatments. This indicates potential antifungal applications of similar compounds in agricultural sciences (Lattanzio, Venere, Linsalata, Lima, Ippolito, & Salerno, 1996).
作用機序
Safety and Hazards
将来の方向性
Carboxymethyl compounds have potential for a wide range of applications. For example, carboxymethyl cellulose has been used to prepare hydrogels with potential for biomedical applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving the properties of these compounds .
特性
IUPAC Name |
2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUHGZLGUYQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391294 | |
| Record name | 2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid | |
CAS RN |
3809-00-5 | |
| Record name | 2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






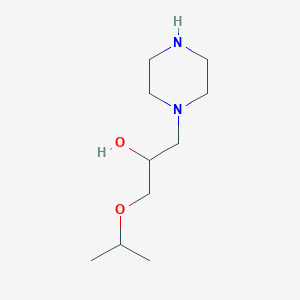

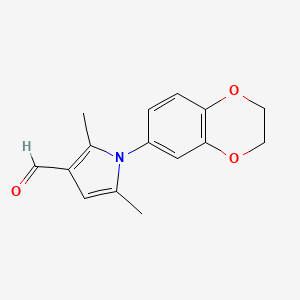
![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

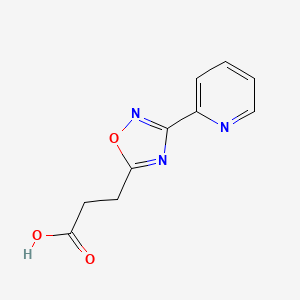
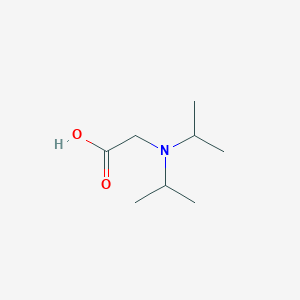
![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)
